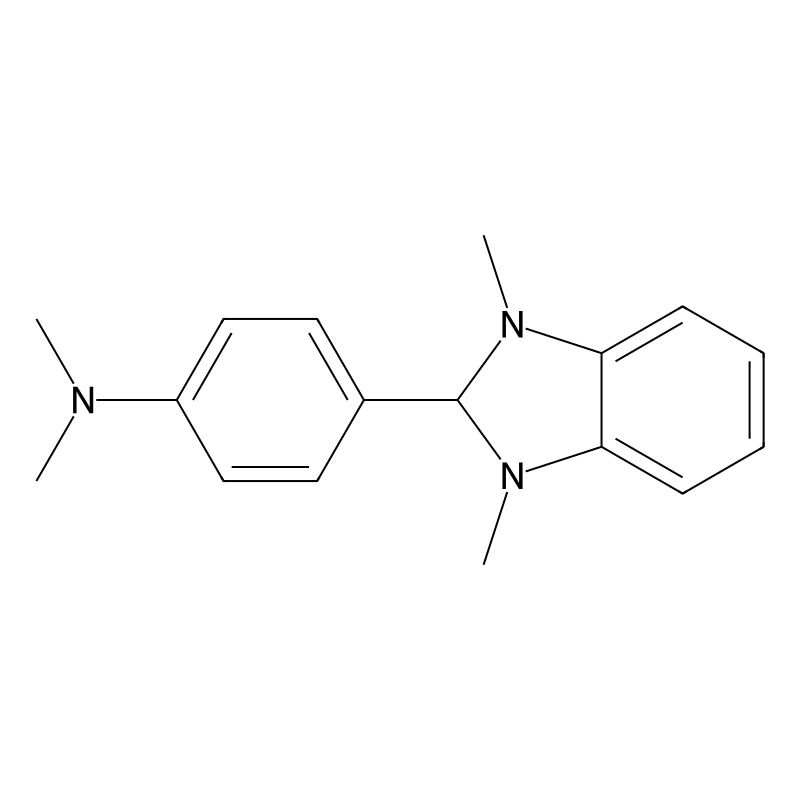

4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine, often referred to as DMBI-H, is an organic compound notable for its application as a dopant in n-type organic semiconductors. The molecular formula is C₁₇H₂₁N₃, and it features a complex structure that includes a benzimidazole moiety and a dimethylaminobenzene group. This compound has gained attention due to its efficiency and stability in various polymer systems, making it a valuable material in the field of organic electronics .

DMBI's significance lies in its ability to dope organic semiconductors. Doping involves introducing impurities into a material to alter its electrical conductivity. DMBI acts as an n-dopant, meaning it donates electrons to the organic semiconductor, increasing its negative charge carrier concentration and conductivity []. This property is crucial in developing organic thin-film transistors (OTFTs) used in flexible electronics [, ].

Organic Electronics Applications

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline (also referred to as 4-(1,3-dimethylbenzimidazol-2-yl)-N,N-dimethylaniline) has been explored in scientific research for its potential applications in organic electronics, particularly as a dopant for n-type semiconductors.

N-type Dopant

Semiconductors can be classified into two main categories: p-type and n-type. Doping refers to the process of introducing impurities into a semiconductor to modify its electrical conductivity. 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline functions as an n-type dopant, meaning it increases the concentration of electrons in the material. This property makes it a valuable material for creating n-channel organic thin-film transistors (OTFTs) [, ].

- Organic Thin-Film Transistors (OTFTs): OTFTs are a type of transistor where the active layer is composed of organic materials instead of traditional inorganic semiconductors like silicon. N-type dopants are crucial for the development of efficient n-channel OTFTs, which are essential components in organic electronic devices [].

Air-Stable Dopant

A significant advantage of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is its air stability. Unlike some other n-type dopants, it does not readily degrade in the presence of oxygen and moisture, making it more suitable for practical applications in organic electronics [].

The synthesis of DMBI-H typically involves multi-step organic reactions:

- Formation of the Benzimidazole Moiety: This step usually involves the condensation of o-phenylenediamine with appropriate carbonyl compounds.

- Alkylation: The introduction of methyl groups at specific positions on the benzimidazole ring is achieved through alkylation reactions.

- Final Coupling: The final step involves coupling the synthesized benzimidazole with N,N-dimethylbenzenamine to yield DMBI-H.

These methods can vary based on desired purity and yield, but they generally follow established protocols in organic synthesis .

Uniqueness of DMBI-H

DMBI-H's unique combination of stability, solubility in processing solvents, and effective doping capability distinguishes it from similar compounds. Its ability to enhance conductivity through solid-state microstructure optimization further sets it apart in practical applications within organic electronics .

The synthesis of 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine relies on carefully selected precursor materials and well-established reaction pathways for benzimidazole formation [1]. The primary synthetic approach involves the condensation of N,N-dimethyl-1,2-phenylenediamine with 4-(dimethylamino)benzaldehyde under acidic conditions [1]. This methodology represents a convergent synthesis strategy that allows for the formation of the desired dihydrobenzimidazole core structure through a single condensation reaction.

The second key precursor, 4-(dimethylamino)benzaldehyde, is readily available commercially or can be synthesized through Vilsmeier-Haack formylation of N,N-dimethylaniline [1]. The condensation reaction between these precursors proceeds through formation of an initial Schiff base intermediate, followed by intramolecular cyclization and subsequent reduction to yield the dihydrobenzimidazole product [1].

Catalytic Systems for Benzimidazole Annulation

The formation of benzimidazole rings through catalytic annulation reactions has been extensively studied, with various metal-based and organocatalytic systems demonstrating high efficiency [2] [3] [4]. Iron-based catalytic systems have shown particular promise for benzimidazole synthesis, with iron sulfur catalysts promoting cyclization processes at elevated temperatures [2]. The iron-catalyzed synthesis typically requires temperatures of 150°C under solvent-free conditions and achieves yields ranging from 83-91% for various substituted benzimidazole derivatives [2].

Copper-based catalytic systems represent another highly effective approach for benzimidazole annulation [4] [5]. The ionic liquid [MIMPs]+Cl− in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl and sodium nitrite has demonstrated exceptional catalytic activity, achieving isolated yields of up to 85% for 2-phenylbenzimidazole formation [4]. The copper-promoted one-pot approach utilizing dimethyl sulfoxide as solvent enables efficient N-arylation of benzimidazoles with yields ranging from 71-98% [5].

Calcium-based catalysts have emerged as environmentally friendly alternatives, with calcium 4-amino-3-hydroxybenzoate in the presence of carbon dioxide demonstrating synergistic effects that increase benzimidazole yields from 28% to 94% [6]. This catalytic system operates under mild conditions and represents a green chemistry approach to benzimidazole synthesis.

The following table summarizes key catalytic systems and their performance characteristics:

| Catalytic System | Temperature (°C) | Yield Range (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Iron-Sulfur | 150 | 83-91 | Variable | [2] |

| [MIMPs]+Cl−/NaNO₂/TEMPO | 45 | 85 | 8 hours | [4] |

| Copper/DMSO | Room Temperature | 71-98 | 6-24 hours | [5] |

| Calcium 4-amino-3-hydroxybenzoate/CO₂ | Variable | 94 | Variable | [6] |

Solvent Effects on Yield and Purity

Solvent selection plays a critical role in determining both yield and purity of benzimidazole synthesis reactions [7] [8] [9]. Polar protic solvents such as methanol and ethanol have demonstrated superior performance for benzimidazole formation, with methanol typically providing the highest yields of 97% compared to other solvent systems [7]. The effectiveness of polar organic solvents stems from their ability to stabilize intermediates formed during the condensation and cyclization processes.

Acetonitrile represents an important polar aprotic solvent for benzimidazole synthesis, though it generally provides moderate yields of approximately 54% compared to alcoholic solvents [7]. The reduced effectiveness of acetonitrile may be attributed to its lower ability to solvate the charged intermediates formed during the reaction pathway. Tetrahydrofuran and ethyl acetate show even lower yields of 32% and 40% respectively, indicating that strongly coordinating solvents are preferred for optimal reaction outcomes [7].

Water has emerged as an environmentally benign solvent for benzimidazole synthesis, with some methodologies achieving yields of up to 98% using aqueous reaction media [9] [10]. The use of water as a green solvent offers significant advantages in terms of environmental impact and cost-effectiveness. Dimethyl sulfoxide has also been investigated as a reaction medium, particularly for microwave-assisted synthesis, where it enables rapid reaction completion with excellent yields [11].

The influence of solvent on reaction selectivity is particularly important for avoiding side product formation. Ethanol-water mixtures (9:1 volume ratio) have been shown to increase the solubility of sodium metabisulfite catalyst while maintaining high yields and improved reaction control [12]. This solvent system enables reactions to proceed under milder conditions with enhanced performance compared to pure organic solvents.

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization of benzimidazole derivatives provides access to diverse molecular architectures through selective modification of specific positions on the heterocyclic scaffold [13] [14] [15]. Functionalization at the nitrogen positions can be achieved through various alkylation and arylation protocols, with copper-catalyzed N-arylation reactions demonstrating broad substrate scope and excellent yields [15]. The use of bidentate ligands in combination with dimethyl sulfoxide as solvent enables efficient coupling with unactivated aryl bromides, including ortho-substituted derivatives [15].

Electrochemical synthesis methods have been developed for intramolecular carbon-hydrogen amination reactions, providing metal-free access to 1,2-disubstituted benzimidazoles [16]. These electrochemical protocols operate under undivided electrolytic conditions and exhibit good functional group tolerance, making them suitable for late-stage functionalization applications [16].

N-alkylation reactions can be accomplished through copper-catalyzed one-pot procedures using carbonyl compounds as alkylating agents [14]. This methodology involves formation of diazo intermediates followed by copper carbene insertion into nitrogen-hydrogen bonds, achieving good to excellent yields with low catalyst loadings of 2 mol% copper powder [14].

Functionalization at carbon positions 4-7 of the benzimidazole ring typically requires pre-functionalization with reactive groups such as halogens [15]. Suzuki-Miyaura cross-coupling reactions using palladium catalysts enable double functionalization of dibromobenzimidazole substrates with yields up to 90% [15]. The sequential halogenation and coupling strategy ensures selectivity for specific carbon positions that would otherwise be difficult to functionalize directly.

Chromatographic Purification Protocols

Chromatographic purification of benzimidazole derivatives requires careful optimization of stationary phase selection and mobile phase composition to achieve effective separation [17] [18] [19]. Silica gel column chromatography remains the most widely employed technique for benzimidazole purification, with ethyl acetate-hexane solvent systems providing excellent resolution for most derivatives [17]. The typical solvent ratio of ethyl acetate to hexane ranges from 15:85 to 50:50 depending on the polarity of the specific benzimidazole compound being purified.

High-performance liquid chromatography has been extensively developed for benzimidazole analysis and purification, with C18 reversed-phase columns demonstrating superior performance [18] [20]. The evaluation of different column types, including semi-porous and fully porous particles, has shown that Kinetex XB columns provide the shortest analysis times and best resolution of critical pairs [18]. Gradient elution systems using orthophosphoric acid-water-acetonitrile mobile phases adjusted to pH 4.5 with sodium hydroxide achieve excellent separation with correlation coefficients ranging from 0.9997 to 0.9999 [20].

Chiral chromatographic separation of benzimidazole enantiomers has been accomplished using polysaccharide-based stationary phases [19]. The Lux Amylose-2 column with n-hexane-ethanol-diethylamine mobile phase (99:1:0.2 volume ratio) enables complete resolution of enantiomeric pairs with separation factors of 1.80 and resolution values of 2.39 [19]. This methodology allows for preparative-scale isolation of individual enantiomers with enantiomeric excess values exceeding 95%.

Benzimidazole-modified silica has been developed as a novel mixed-mode stationary phase for high-performance liquid chromatography applications [21]. This specialized stationary phase operates through multiple interaction mechanisms including hydrogen bonding, π-π stacking, electrostatic forces, and hydrophobic interactions, providing enhanced selectivity for complex sample separations [21].

The following table summarizes optimized chromatographic conditions for benzimidazole purification:

| Purification Method | Stationary Phase | Mobile Phase | Detection | Yield/Purity |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | EtOAc:Hexane (15:85) | Visual | High Purity |

| HPLC | C18 (Kinetex XB) | Gradient ACN/H₂O | UV 254-288 nm | >95% |

| Chiral HPLC | Lux Amylose-2 | Hexane:EtOH:DEA (99:1:0.2) | UV | >95% ee |

| Mixed-Mode HPLC | Benzimidazole-Modified Silica | Variable | UV/MS | High Resolution |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant